molecular formula C19H21N5O B4529573 2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide

2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide

Cat. No.: B4529573
M. Wt: 335.4 g/mol
InChI Key: JSQJEHVXKSYYRX-UHFFFAOYSA-N
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Description

2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide is a complex organic compound that features a pyrimidine ring, a phenyl ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the phenyl and pyrazole rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethanol
  • 2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]propanoic acid

Uniqueness

2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[3-[3-(6-methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-5-19-21-13(2)10-17(22-19)15-7-4-6-14(11-15)16-8-9-24(23-16)12-18(20)25/h4,6-11H,3,5,12H2,1-2H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJEHVXKSYYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide
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2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide
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2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide
Reactant of Route 4
2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide
Reactant of Route 5
2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide
Reactant of Route 6
2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide

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